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Compound of Interest

8-Bromo-4-hydroxyquinoline-3-
Compound Name:
carboxylic acid

Cat. No. B1269253

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS No: 35973-17-2), a heterocyclic
compound of interest in medicinal chemistry and materials science. This document compiles
available predicted spectroscopic data and outlines standard experimental protocols for
acquiring such data.

Compound Information

Property Value

Chemical Name 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Molecular Formula C10HeBrNOs

Molecular Weight 268.06 g/mol

Canonical SMILES C1=CC2=C(C(=C1)Br)NC=C(C2=0)C(=0)0
InChl Key NKUGXZLINWIUOR-UHFFFAOYSA-N

Spectroscopic Data
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While experimental spectroscopic data for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid is
not readily available in publicly accessible databases, this section presents predicted data and
expected spectral features based on the compound's structure and known data for similar
quinoline derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and
elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various
adducts of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid are presented below. This data is
computationally generated and provides expected values for experimental analysis.[1]

Adduct lon Predicted m/z
[M+H]* 267.9604
[M+Na]* 289.9423
[M-H]~ 265.9458
[M+NHa]* 284.9869
[M+K]* 305.9163

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen (*H NMR) and carbon (33C
NMR) atoms.

Note: The following NMR data is predicted based on the chemical structure and typical
chemical shifts for quinoline and carboxylic acid moieties. Experimental verification is required.

IH NMR (Predicted)
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Chemical Shift (6, ppm) Multiplicity Assighment
~8.9-9.1 S H2

~8.2-84 d H5

~76-7.8 t H6

~7.9-8.1 d H7
~12.0-13.0 brs -COOH
~11.0-12.0 br s -OH

13C NMR (Predicted)

Chemical Shift (6, ppm) Assighment
~170-175 -COOH
~160 - 165 C4
~145 - 150 Cc2
~140 - 145 C8a
~130- 135 C7
~125-130 C5
~120 - 125 C6
~115-120 C8
~110- 115 Cda
~105-110 C3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The expected characteristic absorption bands for 8-Bromo-4-
hydroxyquinoline-3-carboxylic acid are listed below.
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Wavenumber (cm~?) Intensity Assignment

3300 - 2500 Broad, Strong O-H stretch (Carboxylic acid)
~3200 Broad, Medium O-H stretch (Phenolic)

~3100 - 3000 Medium C-H stretch (Aromatic)

1720 - 1680 Strong C=0 stretch (Carboxylic acid)
1620 - 1580 Medium C=C stretch (Aromatic)

1450 - 1400 Medium C-O-H bend (Carboxylic acid)
1300 - 1200 Strong C-O stretch (Carboxylic acid)
~1200 Medium C-O stretch (Phenolic)

~800 - 750 Strong C-H bend (Aromatic)

~700 - 600 Medium C-Br stretch

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Accurately weigh 5-10 mg of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid for 1H
NMR analysis, and 20-25 mg for 3C NMR.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, as the compound may have limited solubility in CDCIs) in a clean, dry NMR
tube.
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o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

o Cap the NMR tube and gently agitate to ensure complete dissolution.

e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field strength.
o Pulse Program: Standard single-pulse sequence (e.g., zg30).
o Number of Scans: 16-64 (or more for dilute samples).
o Relaxation Delay (d1): 1-5 seconds.
o Spectral Width: -2 to 16 ppm.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or corresponding frequency for the available *H field strength.

[e]

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Number of Scans: 1024 or more, depending on concentration.

[¢]

Relaxation Delay (d1): 2-10 seconds.

[¢]

Spectral Width: 0 to 220 ppm.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

o

Calibrate the chemical shift scale to the TMS signal (O ppm).

[e]

Integrate the peaks in the *H NMR spectrum.
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o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft
tissue dampened with a volatile solvent like isopropanol or ethanol.

o Record a background spectrum of the empty ATR accessory.
o Sample Analysis:

o Place a small amount of the solid 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
powder directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Acquire the IR spectrum.
e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.

» Data Processing:
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o The acquired spectrum is automatically ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands corresponding to the functional
groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
(approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The
solvent should be of high purity (LC-MS grade).

o A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g.,
ammonium hydroxide for negative ion mode) may be added to the solvent to enhance
ionization.

e Instrument Parameters:
o lonization Source: Electrospray lonization (ESI).
o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
o lonization Mode: Positive and/or negative ion mode.
o Mass Range: m/z 50 - 500.
o Capillary Voltage: 3-5 kV.

o Drying Gas (N2) Flow and Temperature: Optimized for the specific instrument and solvent
system.

o Data Acquisition and Processing:
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[e]

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o

Acquire the mass spectrum.

[¢]

Analyze the spectrum to identify the molecular ion peak ([M+H]* or [M-H]~) and other
adducts.

[¢]

If fragmentation data is desired (MS/MS), select the molecular ion as the precursor ion
and apply collision-induced dissociation (CID) to generate fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. PubChemLite - 8-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3)
[pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Profile of 8-Bromo-4-hydroxyquinoline-3-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269253#spectroscopic-data-nmr-ir-ms-of-8-bromo-
4-hydroxyquinoline-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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